3-Chloro-3-(N-propylaminomethyl)phenylboronic acid, pinacol ester
Overview
Description
3-Chloro-3-(N-propylaminomethyl)phenylboronic acid, pinacol ester is an organoboron compound with the molecular formula C16H25BClNO2. This compound is notable for its use in various organic synthesis reactions, particularly in the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds in organic chemistry .
Mechanism of Action
Target of Action
Boronic acids and their esters are known to be highly valuable building blocks in organic synthesis . They are often used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .
Mode of Action
The compound is likely to interact with its targets through a process known as protodeboronation . Protodeboronation of pinacol boronic esters is a radical approach that has been reported in the literature . This process involves the removal of the boron moiety from the compound, which can then interact with other molecules in the system.
Biochemical Pathways
The suzuki–miyaura reaction, a common application of boronic acids and their esters, involves the formation of carbon-carbon bonds . This reaction is a key step in many biochemical pathways, particularly those involved in the synthesis of complex organic molecules.
Pharmacokinetics
It’s important to note that the hydrolysis of phenylboronic pinacol esters is known to be influenced by the ph of the environment, with the rate of reaction considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound in biological systems.
Result of Action
Given its potential use in the suzuki–miyaura reaction, it may play a role in the synthesis of complex organic molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of phenylboronic pinacol esters, a reaction that this compound likely undergoes, is known to be strongly influenced by pH . Therefore, changes in environmental pH could potentially impact the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(N-propylaminomethyl)phenylboronic acid, pinacol ester typically involves the reaction of 3-chlorobenzylamine with pinacolborane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction proceeds through the formation of a boronate ester intermediate, which is then isolated and purified .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-(N-propylaminomethyl)phenylboronic acid, pinacol ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-3-(N-propylaminomethyl)phenylboronic acid.
Reduction: 3-Chloro-3-(N-propylaminomethyl)phenylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-3-(N-propylaminomethyl)phenylboronic acid, pinacol ester has several applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms that involve boron.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid, pinacol ester: Similar in structure but lacks the chlorine and N-propylaminomethyl groups.
3-Chlorophenylboronic acid, pinacol ester: Similar but lacks the N-propylaminomethyl group.
3-(N-propylaminomethyl)phenylboronic acid, pinacol ester: Similar but lacks the chlorine atom.
Uniqueness
3-Chloro-3-(N-propylaminomethyl)phenylboronic acid, pinacol ester is unique due to the presence of both the chlorine atom and the N-propylaminomethyl group. These functional groups provide additional reactivity and selectivity in chemical reactions, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
N-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BClNO2/c1-6-10-19-11-12-13(8-7-9-14(12)18)17-20-15(2,3)16(4,5)21-17/h7-9,19H,6,10-11H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCXIXCEJAWAKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)CNCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001126170 | |
Record name | Benzenemethanamine, 2-chloro-N-propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001126170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096341-81-8 | |
Record name | Benzenemethanamine, 2-chloro-N-propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096341-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, 2-chloro-N-propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001126170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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